Mass Shift (Δm/z = +7 Da) Provides Superior Signal Discrimination vs. Non‑Deuterated Analog
In mass spectrometry‑based quantification, the deuterated compound (Bis(p-cresyl) m‑Cresyl Phosphate‑d7) exhibits a molecular ion [M+H]⁺ at m/z 376.41, a +7 Da shift relative to the non‑deuterated native analyte (Bis(p-cresyl) m‑Cresyl Phosphate, [M+H]⁺ at m/z 369.36) . This mass difference ensures complete baseline resolution in MS1 and MRM transitions, eliminating spectral overlap that occurs with lower mass‑shift deuterated analogs (e.g., +3 Da or +4 Da) which can suffer from isotopic cross‑talk .
| Evidence Dimension | Molecular Ion Mass-to-Charge Ratio (m/z) for [M+H]⁺ |
|---|---|
| Target Compound Data | m/z 376.41 (calculated from C₂₁H₁₄D₇O₄P, MW 375.41) |
| Comparator Or Baseline | Non-deuterated Bis(p-cresyl) m-Cresyl Phosphate: m/z 369.36 (calculated from C₂₁H₂₁O₄P, MW 368.36) |
| Quantified Difference | Δm/z = +7.05 Da |
| Conditions | ESI+ LC-MS/MS, calculated from molecular formulas; corroborated by vendor specification of a +7 Da mass shift . |
Why This Matters
A +7 Da mass shift provides robust signal separation from the native analyte, minimizing isotopic interference and improving lower limit of quantification (LLOQ) in trace‑level environmental or biological analyses.
